N-[(E)-4-Pyridylmethyleneamino]cyclohexanecarboxamide
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Overview
Description
N-[(E)-4-Pyridylmethyleneamino]cyclohexanecarboxamide is a compound known for its significant role in various scientific and industrial applications. This compound features a pyridylmethyleneamino group attached to a cyclohexanecarboxamide structure, making it a versatile molecule in organic synthesis and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-4-Pyridylmethyleneamino]cyclohexanecarboxamide typically involves the reaction of 4-pyridinecarboxaldehyde with cyclohexanecarboxamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Schiff base. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-4-Pyridylmethyleneamino]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridyl ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
N-[(E)-4-Pyridylmethyleneamino]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes like Rho-associated protein kinase (ROCK).
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of Rho-associated protein kinase (ROCK). It binds to the catalytic site of the kinase, inhibiting its activity and thereby affecting various cellular processes such as smooth muscle contraction and cell migration. This inhibition is competitive with respect to ATP, meaning the compound competes with ATP for binding to the kinase .
Comparison with Similar Compounds
Similar Compounds
Y-27632: A well-known ROCK inhibitor with a similar structure.
Fasudil: Another ROCK inhibitor used in clinical settings.
H-1152: A potent and selective ROCK inhibitor.
Uniqueness
N-[(E)-4-Pyridylmethyleneamino]cyclohexanecarboxamide is unique due to its specific binding affinity and selectivity for ROCK isoforms. It exhibits a higher potency compared to some other inhibitors and has been shown to have distinct effects on cellular processes .
Properties
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(12-4-2-1-3-5-12)16-15-10-11-6-8-14-9-7-11/h6-10,12H,1-5H2,(H,16,17)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICCLIICLWTHCQ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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